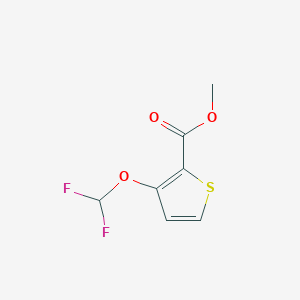![molecular formula C18H16Cl2N2O B13984299 1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole CAS No. 64009-76-3](/img/structure/B13984299.png)
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of chlorophenyl and chlorophenoxy groups attached to a propyl chain, which is further linked to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole typically involves the following steps:
Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain with chlorophenyl and chlorophenoxy substituents. This can be achieved through a series of substitution reactions, where appropriate chlorophenyl and chlorophenoxy precursors are reacted with a propyl halide under basic conditions.
Cyclization to Form Imidazole Ring: The propyl chain is then subjected to cyclization reactions to form the imidazole ring. This can be done using reagents such as ammonium acetate and acetic acid under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the imidazole ring or the propyl chain are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives with varying chemical and biological properties.
科学的研究の応用
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. Research is ongoing to evaluate the efficacy and safety of this compound in various medical applications.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s chlorophenyl and chlorophenoxy groups may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
類似化合物との比較
1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole can be compared with other imidazole derivatives, such as:
1-(4-Chlorophenyl)-2-(4-chlorophenyl)imidazole: This compound lacks the propyl chain and chlorophenoxy group, resulting in different chemical and biological properties.
1-(4-Chlorophenoxy)-2-(4-chlorophenyl)imidazole: This compound lacks the propyl chain, which may affect its reactivity and interactions with molecular targets.
1-(4-Chlorophenyl)-2-(4-chlorophenoxy)imidazole: This compound has a different arrangement of substituents, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
64009-76-3 |
|---|---|
分子式 |
C18H16Cl2N2O |
分子量 |
347.2 g/mol |
IUPAC名 |
1-[3-(4-chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole |
InChI |
InChI=1S/C18H16Cl2N2O/c19-16-3-1-14(2-4-16)15(11-22-10-9-21-13-22)12-23-18-7-5-17(20)6-8-18/h1-10,13,15H,11-12H2 |
InChIキー |
VBYLRNGSDRMLGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)COC3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
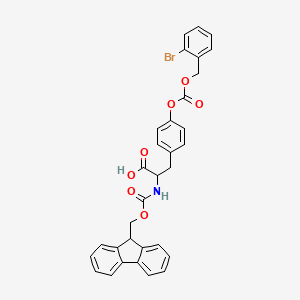
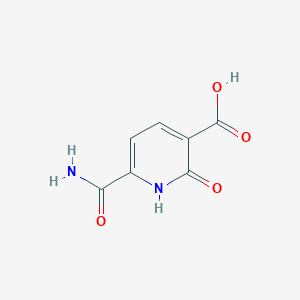
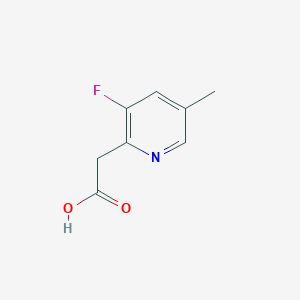
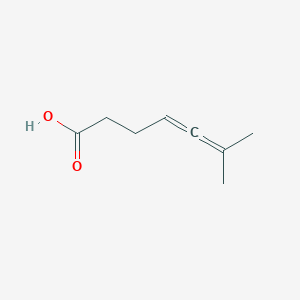
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)

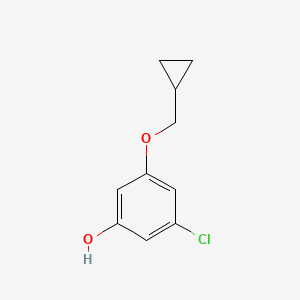
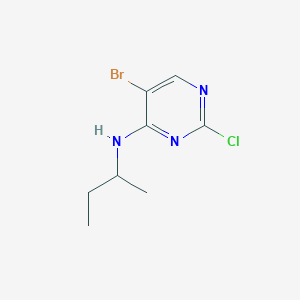
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
